4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-8-13(12-4-3-5-16-9-12)19-21(10)7-6-17-15(22)14-11(2)18-20-23-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWODPOQVYPVCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(N=NS2)C)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide represents a novel entry in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on recent research findings, including data tables, case studies, and detailed evaluations.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a pyrazole moiety and a pyridine group, which are known to enhance biological activity through various mechanisms. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to the target structure. For instance, derivatives containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial and antifungal activities. A related study found that certain hydrazones exhibited MIC values as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Hydrazone 6 | Antifungal | 0.9 |
| Hydrazone 7 | Antibacterial | 3.9 |
Antitumor Activity
The compound's potential as an anticancer agent has been evaluated using cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The MTT assay results indicated that certain derivatives had IC50 values around 39.2 ± 1.7 μM , suggesting notable cytotoxic effects on cancer cells . This points towards a promising avenue for further exploration in cancer therapy.
In silico molecular modeling studies suggest that these compounds may act as inhibitors of key signaling pathways involved in cancer progression, particularly targeting the mitogen-activated protein kinase (MAPK) pathway by inhibiting serine-threonine kinases such as BRAF and MEK . This mechanism aligns with the observed anticancer activities.
Case Studies
A focused investigation into structurally similar compounds revealed that modifications around the thiadiazole and pyrazole rings significantly impacted their biological efficacy. For example, structural analogs were tested for their antiviral properties against flaviviruses, with some showing over 50% inhibition at concentrations of 50 µM . This emphasizes the importance of chemical structure in determining biological activity.
Summary of Findings
The biological evaluation of This compound indicates a multifaceted profile with potential applications in antimicrobial and antitumor therapies. The compound's ability to interact with critical biological targets through its unique chemical structure positions it as a candidate for future drug development.
Comparison with Similar Compounds
Structural Comparison
Core Heterocycles :
- Thiadiazole vs. Thiazole: The target compound’s 1,2,3-thiadiazole ring differs from the thiazole cores in analogs like 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () .
- Pyrazole Substituents : The pyridinyl-pyrazole moiety in the target compound contrasts with chlorophenyl, fluorophenyl, or trifluoromethylphenyl substituents in analogs (e.g., compounds 3a–3p in ) . Pyridinyl groups may improve solubility or target affinity compared to halogenated aryl groups.
Linkers and Functional Groups :
Physicochemical Properties
- Melting Points : Pyrazole carboxamides (e.g., 3a–3p) exhibit melting points between 123–183°C, influenced by substituent polarity (e.g., fluorophenyl in 3d: 181–183°C) . Thiazole analogs () may have higher melting points due to stronger π-π stacking.
- Solubility : Pyridinyl groups (target compound and ) likely enhance aqueous solubility compared to halogenated analogs () .
Q & A
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Methodological Answer :
- pH stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C; quantify degradation via LC-MS .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; identify metabolites with UPLC-QTOF .
- Formulation : Develop nanoemulsions or liposomes to enhance stability in circulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
